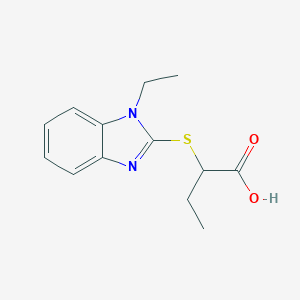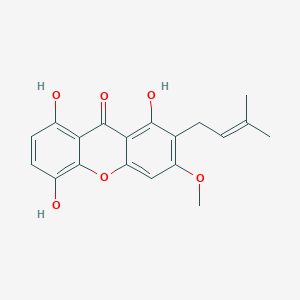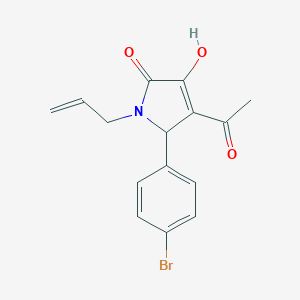
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a pyrrole-based inhibitor that selectively targets serine hydrolases and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most significant applications is in the field of proteomics, where it is used to identify and characterize the activity of serine hydrolases. 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has also been used in drug discovery, where it is used to screen for potential drug targets. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been used in the study of various diseases, including cancer, Alzheimer's, and Parkinson's.
Mécanisme D'action
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one works by irreversibly binding to the active site of serine hydrolases, which are enzymes involved in various physiological processes. This binding forms a covalent bond between 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and the enzyme, which allows for the identification and characterization of the enzyme's activity.
Effets Biochimiques Et Physiologiques
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one can selectively inhibit the activity of serine hydrolases, which can lead to changes in various physiological processes. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory effects and has been shown to reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes. However, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one research, including the development of more selective inhibitors, the identification of new serine hydrolase targets, and the development of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one-based diagnostic tools. Additionally, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one has the potential to be used in the development of new therapeutics for various diseases, including cancer and neurodegenerative disorders.
In conclusion, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole-based inhibitor that has significant potential applications in various fields. Its ability to selectively target serine hydrolases and its ability to irreversibly bind to the active site of enzymes make it a valuable tool for scientific research. However, further research is needed to fully understand the potential of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-acetyl-5-(4-bromophenyl)-3-hydroxy-2-cyclopenten-1-one. This intermediate is then reacted with propargyl alcohol in the presence of copper (I) iodide and triethylamine to form the final product, 4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one.
Propriétés
Numéro CAS |
6194-20-3 |
|---|---|
Nom du produit |
4-acetyl-5-(4-bromophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one |
Formule moléculaire |
C15H14BrNO3 |
Poids moléculaire |
336.18 g/mol |
Nom IUPAC |
3-acetyl-2-(4-bromophenyl)-4-hydroxy-1-prop-2-enyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H14BrNO3/c1-3-8-17-13(10-4-6-11(16)7-5-10)12(9(2)18)14(19)15(17)20/h3-7,13,19H,1,8H2,2H3 |
Clé InChI |
KTDSAGIJCIJEEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



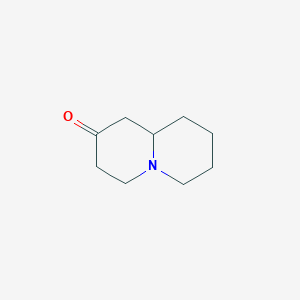
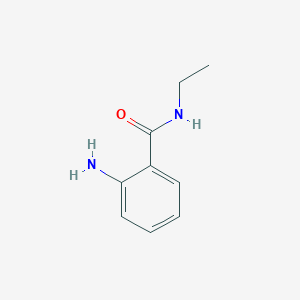
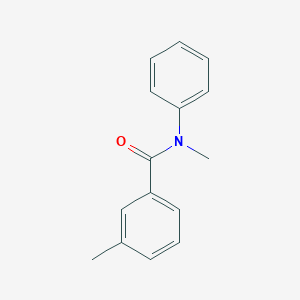
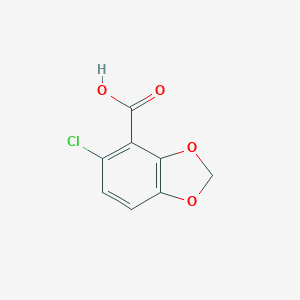
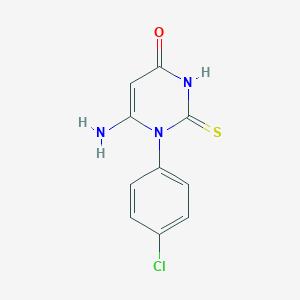
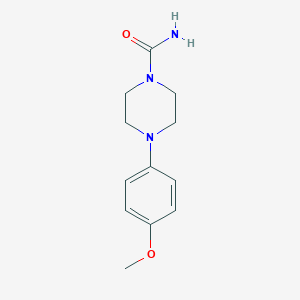
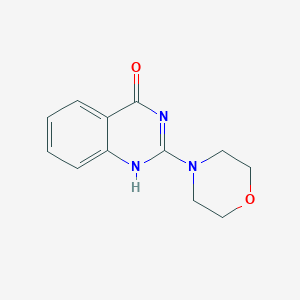
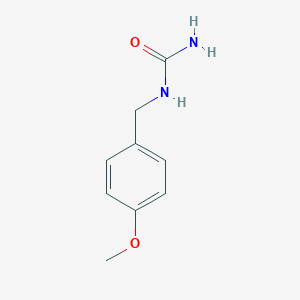
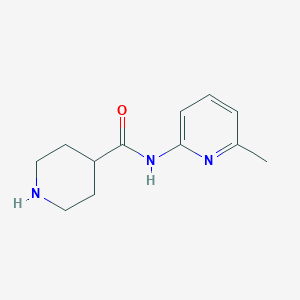
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
